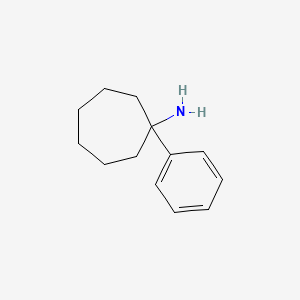
Cycloheptanamine, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanamine, 1-phenyl- is an organic compound with the molecular formula C13H19N It is a derivative of cycloheptane, where one hydrogen atom is replaced by an amine group and another by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanamine, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) to form 1-phenylcycloheptanol, which is then converted to the amine via reductive amination . Another method involves the direct amination of 1-phenylcycloheptane using ammonia or an amine source under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of Cycloheptanamine, 1-phenyl- typically involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out in the presence of a metal catalyst such as palladium or nickel under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Cycloheptanamine, 1-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 1-phenylcycloheptanone or 1-phenylcycloheptanal.
Reduction: 1-phenylcycloheptane.
Substitution: Various substituted cycloheptanamines depending on the reagent used.
Scientific Research Applications
Cycloheptanamine, 1-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cycloheptanamine, 1-phenyl- involves its interaction with various molecular targets and pathways. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Phenylcyclohexylamine: Similar structure but with a phenyl group attached to a cyclohexane ring.
Uniqueness
Cycloheptanamine, 1-phenyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59397-23-8 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-phenylcycloheptan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2 |
InChI Key |
LTWBQSVETWWOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















